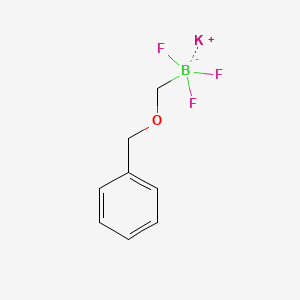

Potassium ((benzyloxy)methyl)trifluoroborate

Description

Potassium ((benzyloxy)methyl)trifluoroborate is an organoboron reagent characterized by a benzyloxymethyl group attached to a trifluoroborate core. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize protected secondary alcohols, leveraging its stability and stereospecific reactivity . The benzyl group plays a critical role in stabilizing palladium intermediates during coupling, preventing β-hydride elimination and enabling high yields .

Properties

IUPAC Name |

potassium;trifluoro(phenylmethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZQNVFTJPRHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670584 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-25-6 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027642-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ((benzyloxy)methyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of benzyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoroborates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ((benzyloxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

Conditions: These reactions typically occur under mild to moderate temperatures, often ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Suzuki-Miyaura Coupling

Potassium ((benzyloxy)methyl)trifluoroborate has been extensively utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl halides with organotrifluoroborates to form biaryl compounds. The compound has demonstrated good reactivity and functional group tolerance, allowing for the synthesis of a wide array of products with varying electronic properties .

Table 1: Summary of Suzuki-Miyaura Coupling Conditions Using this compound

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PdCl2A taPhos | Toluene/H2O | 100 °C | 24–68 |

| Pd(OAc)2 | DMSO | 80 °C | 50–85 |

| Ni(cod)2 | DMF | 100 °C | 40–90 |

The yields vary based on the specific reaction conditions and substrates used, indicating the compound's versatility in different synthetic contexts .

Electrochemical Coupling

Recent studies have explored the use of this compound in electrochemical C(sp²)-C(sp³) cross-coupling reactions. The compound exhibited reasonable reactivity with yields reaching up to 47% when coupled with various electrophiles under electrochemical conditions. This method offers a sustainable approach to organic synthesis by reducing reliance on traditional catalysts .

Table 2: Performance of this compound in Electrochemical Reactions

| Electrophile | Yield (%) |

|---|---|

| β-Bromostyrene | 48 |

| Methyl 3-bromopropiolate | 47 |

| Aryl bromides | 63–92 |

The results indicate that both electron-rich and electron-deficient substrates can be effectively coupled using this organotrifluoroborate, showcasing its broad applicability .

Stability and Handling

One of the key advantages of this compound is its stability compared to traditional boron reagents. It remains stable under ambient conditions for extended periods, which is crucial for practical laboratory applications. Studies have shown that even when stored without special precautions, the compound does not decompose significantly over time .

Mechanism of Action

The mechanism by which potassium ((benzyloxy)methyl)trifluoroborate exerts its effects primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable source of nucleophilic boron, which can undergo transmetalation with palladium catalysts to form new carbon-carbon bonds. This process is facilitated by the stability and reactivity of the trifluoroborate moiety under various reaction conditions.

Comparison with Similar Compounds

Biological Activity

Potassium ((benzyloxy)methyl)trifluoroborate, with the chemical formula CHBFKO and CAS No. 1027642-25-6, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by its trifluoroborate moiety, which contributes to its reactivity and interaction with biological systems. The compound has a molecular weight of 228.06 g/mol and exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system activity .

The biological activity of this compound is primarily attributed to its role as a protease inhibitor. Research indicates that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding within the active sites of these enzymes, leading to their inactivation .

Antinociceptive Activity

A study investigating the antinociceptive properties of related trifluoroborate compounds found that they could induce pain relief without significant side effects. Specifically, this compound demonstrated efficacy in reducing pain responses in animal models without affecting motor performance or inducing lethality at tested doses (25, 50, and 100 mg/kg) .

Toxicological Profile

Toxicological assessments reveal that this compound exhibits a favorable safety profile. In acute toxicity studies, no significant alterations in liver or kidney function were observed in treated mice compared to controls. Parameters such as lipid peroxidation levels and enzyme activities remained unchanged, suggesting low toxicity at therapeutic doses .

In Vivo Studies

In vivo experiments have shown that this compound does not significantly alter vital biochemical markers associated with liver and kidney health. For instance:

- Lipid Peroxidation : Levels remained consistent with control groups.

- Enzyme Activities : No significant differences were noted in aspartate aminotransferase (AST), alanine aminotransferase (ALT), or glutathione S-transferase activities between treated and control groups .

Case Studies

- Protease Inhibition : A study highlighted the effectiveness of organotrifluoroborates in inhibiting serine proteases, suggesting potential applications in therapeutic contexts where protease activity modulation is beneficial .

- Antinociception : The antinociceptive effects observed in animal models indicate that this compound may have applications in pain management therapies without the typical side effects associated with opioid analgesics .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Potassium ((benzyloxy)methyl)trifluoroborate, and how can purity challenges be addressed?

this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with benzyloxide. Key optimizations include:

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The trifluoroborate group acts as a stable boron nucleophile , enabling coupling with aryl chlorides under palladium catalysis. Critical parameters include:

- Catalyst selection : Pd(OAc)₂ with ligands like SPhos or XPhos .

- Solvent systems : THF/H₂O mixtures (10:1) with Cs₂CO₃ as a base .

- Scope: Effective for aryl chlorides with electron-withdrawing groups, achieving yields of 70–95% .

Q. What analytical methods are recommended for characterizing this compound?

- Multinuclear NMR :

- ¹H NMR (DMSO-d₆ or acetone-d₆) confirms benzyloxy and methylene protons .

- ¹⁹F NMR identifies trifluoroborate resonance at δ -135 to -131 ppm .

- ¹¹B NMR shows a quartet (J = 37–40 Hz) for the BF₃ group .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in photoredox-mediated radical reactions?

Under visible-light catalysis, the trifluoroborate undergoes single-electron oxidation to generate electrophilic radicals, which add to alkenes or allyl trifluoroborates. Key findings include:

- Radical addition selectivity : Anti-Markovnikov addition dominates due to steric and electronic effects .

- Compatibility studies : Tolerates esters, ethers, and heterocycles, with yields of 50–80% .

- Computational support: DFT studies highlight radical stability and transition-state geometries .

Q. How do steric and electronic effects of substituents influence cross-coupling efficiency?

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on aryl chlorides enhance oxidative addition to Pd⁰, improving yields .

- Steric hindrance : Ortho-substituted aryl chlorides require bulkier ligands (e.g., XPhos) to prevent catalyst poisoning .

- Contradictions: Meta-substituted trifluoroborates occasionally outperform para isomers in condensation reactions, suggesting conformational flexibility .

Q. What strategies resolve contradictions in reaction yields for structurally similar derivatives?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substrates .

- Additive screening : NaOTf or crown ethers enhance ion pairing in SN2 reactions, reducing side products .

- In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How does moisture sensitivity impact experimental design for this compound?

this compound is hygroscopic and hydrolyzes to release HF. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.